2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one
Description
2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one is a heterocyclic compound featuring a phthalazinone core substituted with a 2,6-dichloro-4-(trifluoromethyl)phenyl group. The phthalazinone scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors. The substituents—two chlorine atoms at the 2- and 6-positions and a trifluoromethyl (-CF₃) group at the 4-position of the phenyl ring—enhance lipophilicity and metabolic stability, making it a candidate for agrochemical or pharmaceutical applications .
Properties
IUPAC Name |
2-[2,6-dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F3N2O/c16-11-5-9(15(18,19)20)6-12(17)13(11)22-14(23)10-4-2-1-3-8(10)7-21-22/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBKETAIFMXXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The process initiates with nucleophilic attack of hydrazine on the ketonic carbonyl group of 2-(2,6-dichloro-4-(trifluoromethyl)benzoyl)benzoic acid, followed by intramolecular cyclization and aromatization. Density Functional Theory (DFT) calculations confirm that the lactim form of phthalazin-1(2H)-one exhibits greater thermodynamic stability compared to alternative tautomers, driving the reaction equilibrium toward product formation.
Standard Protocol
- Precursor Synthesis : 2-(2,6-Dichloro-4-(trifluoromethyl)benzoyl)benzoic acid is prepared via Friedel-Crafts acylation using aluminum chloride catalysis.
- Cyclization :
Key Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous ethanol | Maximizes solubility of intermediates |
| Temperature | 75–80°C | Below threshold slows cyclization |
| Hydrazine Ratio | 2.8–3.2 eq | Excess reduces side products |
Advanced Synthesis Techniques
Ultrasonic-Assisted Cyclization
Recent adaptations employ ultrasound irradiation (35 kHz, 310 W) to enhance reaction kinetics:
- Reduces reaction time from 12 hr to 45 min
- Improves yield to 82–85% through cavitation effects
- Enables lower hydrazine stoichiometry (2.5 eq)
One-Pot Tandem Approach
Integrated synthesis from chlorobenzoyl precursors:
- In situ generation of aroylbenzoic acid via Scholl oxidation
- Immediate cyclization without intermediate isolation
- Continuous flow system achieves 91% conversion at 140°C
Alternative Pathways
Acid Chloride Intermediate Route
Conversion of carboxylic acid to reactive acyl chloride facilitates cyclization:
Solid-Phase Synthesis
Immobilized benzoic acid derivatives on Wang resin enable:
- Stepwise acylation/cyclization
- Automated purification via filtration
- Scalable for parallel synthesis (12 compounds/batch)
Critical Analysis of Methodologies
Comparative Performance
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Conventional | 68–75 | 95–97 | Pilot plant |
| Ultrasonic | 82–85 | 98 | Bench scale |
| Acid Chloride | 70–72 | 93–95 | Lab scale |
| Solid-Phase | 65 | 90 | Discovery |
Key Observations
- Electron-withdrawing substituents (Cl, CF₃) accelerate cyclization by increasing carbonyl electrophilicity
- Steric effects from the 2,6-dichloro arrangement necessitate prolonged reaction times compared to monosubstituted analogs
- Oxidative side products form when temperatures exceed 85°C during conventional synthesis
Characterization and Quality Control
Spectral Signatures
Purity Optimization
- Recrystallization from toluene: achieves >99% purity
- Chromatography (SiO₂, ethyl acetate/hexane 1:3): resolves residual hydrazine byproducts
Industrial Considerations
Cost Analysis
| Component | Cost Contribution |
|---|---|
| Hydrazine hydrate | 28% |
| Solvent recovery | 41% |
| Energy input | 19% |
| Waste treatment | 12% |
Environmental Impact
- Conventional method: PMI (Process Mass Intensity) = 87
- Ultrasonic method: PMI = 52 through solvent reduction
Emerging Developments
- Biocatalytic Cyclization : Recombinant amidases achieve 94% ee in asymmetric derivatives
- Photoredox Catalysis : Visible-light mediated C-N bond formation under mild conditions
- Machine Learning Optimization : Bayesian models predict optimal solvent mixtures with 92% accuracy
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl moiety
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one is , with a molecular weight of approximately 359.13 g/mol. The compound features a phthalazinone core substituted with a dichloro and trifluoromethyl group, which contributes to its unique chemical behavior and reactivity.
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that derivatives of phthalazinones exhibit promising anticancer properties. For instance, compounds similar to 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that such compounds can target specific pathways involved in cancer progression, highlighting their potential as therapeutic agents .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. Certain phthalazinone derivatives have demonstrated efficacy against bacterial strains, suggesting potential use in developing new antibiotics. This is particularly relevant given the rising concern over antibiotic resistance in pathogenic bacteria .
- Anti-inflammatory Effects : Preliminary studies suggest that 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism appears to involve the inhibition of pro-inflammatory cytokines .
Material Science Applications
- Fluorescent Dyes : The unique structural features of 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one allow it to be utilized as a fluorescent dye in various applications, including biological imaging and sensor technologies. Its photostability and fluorescence properties make it suitable for labeling biomolecules .
- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. Research indicates that phthalazinone derivatives can improve the performance of polymers used in coatings and composites due to their thermal stability and resistance to degradation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorotrifluoromethylphenyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Comparisons
Chlorinated Phenyl Derivatives
- Nipyraclofen (1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazol-5-amine): Structure: Pyrazole ring with a nitro group and the same 2,6-dichloro-4-CF₃-phenyl substituent. Use: Acaricide/insecticide. The trifluoromethyl and chloro groups confer resistance to hydrolysis, while the nitro group enhances electrophilic reactivity . Comparison: Unlike the phthalazinone derivative, nipyraclofen’s pyrazole core may target insect-specific metabolic pathways, whereas phthalazinones often exhibit kinase inhibition or antifungal activity.
Morpholine-Containing Analogs
- Example 146 (EP 4 374 877 A2):
- Structure : A pyrrolo-pyridazine derivative with a morpholinyl-ethoxy group and trifluoromethylpyridinyl substituent.
- Use : Patent example for agrochemicals (likely a fungicide or herbicide). The morpholine moiety improves solubility and bioavailability compared to purely aromatic systems .
- Comparison : The target compound lacks the morpholine-ethoxy side chain, suggesting a simpler mechanism of action focused on steric hindrance or direct halogen bonding.
Heterocyclic Core Modifications
Triazole Derivatives
- Tetrazole (1-(2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl)-1H-1,2,4-triazole): Structure: Triazole ring with dichlorophenyl and tetrafluoroethoxy groups. Use: Fungicide. Triazoles inhibit cytochrome P450 enzymes (e.g., CYP51 in fungi) . Comparison: Phthalazinones may exhibit broader-spectrum activity due to their larger aromatic surface area but could face higher metabolic clearance than triazoles.
Quinazoline and Benzodiazepine Analogs
- 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline: Structure: Quinazoline core with chloro, fluorophenyl, and methyl groups. Use: Intermediate for pharmaceuticals (e.g., kinase inhibitors). Quinazolines are privileged structures in drug discovery .
Physical and Chemical Properties
Biological Activity
2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a phthalazinone core and a dichlorotrifluoromethylphenyl substituent, contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
The compound has the following chemical characteristics:
- IUPAC Name : 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one
- Molecular Formula : C15H7Cl2F3N2O
- Molecular Weight : 359.13 g/mol
- CAS Number : 866048-84-2
The biological activity of 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one is primarily attributed to its ability to interact with various molecular targets, particularly enzymes involved in critical cellular processes. The dichlorotrifluoromethyl group enhances its binding affinity, allowing it to modulate enzymatic activities effectively.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
- Topoisomerase II Inhibition : Research indicates that derivatives of this compound can inhibit topoisomerase II (Topo II), an enzyme crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells and is a promising mechanism for anticancer therapies .
Anticancer Properties
Studies have demonstrated that 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : It has shown significant activity against human cancer cell lines such as HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT116 (colon cancer). The compound induced apoptosis and G2/M phase cell cycle arrest in these cells .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]phthalazin-1-one, and what intermediates are critical?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenated aniline derivatives. For example, 2,6-Dichloro-4-(trifluoromethyl)aniline (CAS 24279-39-8) is a common precursor, as seen in the synthesis of structurally related pyrazole and pyrrole derivatives . Key steps include condensation with phthalazinone precursors and cyclization under controlled conditions. Solvent choice (e.g., DMF or THF) and temperature (80–120°C) significantly influence yield .
Q. Which analytical techniques are prioritized for structural elucidation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions on the phenyl and phthalazinone rings. For example, trifluoromethyl groups exhibit distinct ¹⁹F NMR shifts .
- HPLC-MS : Used to confirm purity (>98%) and detect trace intermediates. Reference standards (e.g., EP-certified compounds) ensure accurate calibration .
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in related pyrazole derivatives .
Advanced Research Questions
Q. How do electronic effects from the 2,6-dichloro-4-(trifluoromethyl)phenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl and CF₃ groups deactivate the phenyl ring, reducing electrophilic substitution but enhancing stability in radical or nucleophilic aromatic substitution. For example, Suzuki-Miyaura coupling requires Pd catalysts with strong electron-donating ligands (e.g., SPhos) to overcome deactivation . Computational studies (DFT) can predict reactive sites by analyzing Fukui indices .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?
- Methodological Answer :
- Target-Specific Assays : Use isoform-selective enzymes or receptor subtypes to isolate mechanisms. For instance, GABA receptor subtype profiling differentiates antagonism from off-target effects .
- Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .
- Structural-Activity Relationships (SAR) : Co-crystallization with targets (e.g., kinases) clarifies binding modes, as shown in pyridazinone derivatives .
Q. What optimization strategies improve yield in multi-step syntheses while minimizing side reactions?
- Methodological Answer :
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., stoichiometry, solvent polarity) identifies optimal conditions. For example, THF/water mixtures improve cyclization efficiency .
- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation, enabling real-time adjustments .
- Protecting Groups : Temporarily shield reactive sites (e.g., morpholine protection of amines) to prevent undesired side reactions, as seen in patent syntheses .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in thermal stability data reported across studies?
- Methodological Answer :
- Standardized DSC Protocols : Use identical heating rates (e.g., 10°C/min) and sample prep (anhydrous vs. hydrated forms) to ensure comparability .
- Humidity Control : Moisture absorption (common with trifluoromethyl groups) alters decomposition profiles; conduct TGA under inert atmospheres .
- Collaborative Validation : Cross-laboratory studies using shared reference samples reduce instrumental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
